REACTION_SMILES
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[Cl:20][CH2:21][Cl:22].[O:12]=[C:13]1[N:14]([Br:19])[C:15](=[O:16])[CH2:17][CH2:18]1.[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][c:7]([C:10]#[N:11])[cH:8][c:9]12>>[nH:1]1[cH:2][c:3]([Br:19])[c:4]2[cH:5][cH:6][c:7]([C:10]#[N:11])[cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2cc[nH]c2c1
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Name
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Type
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product
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Smiles
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N#Cc1ccc2c(Br)c[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |